5-Bromo-2-butoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

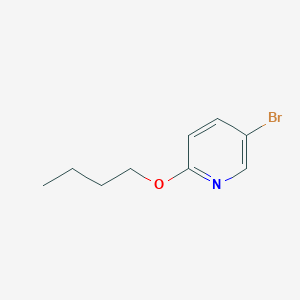

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-butoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-3-6-12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKWVOXRHVREMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596653 | |

| Record name | 5-Bromo-2-butoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158615-97-5 | |

| Record name | 5-Bromo-2-butoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-butoxypyridine: A Technical Guide for Advanced Synthesis

Introduction

5-Bromo-2-butoxypyridine is a halogenated alkoxy-pyridine derivative that serves as a valuable intermediate in modern organic synthesis. Its structural features—a pyridine core, a reactive bromine atom at the 5-position, and a butoxy group at the 2-position—make it a versatile building block for the construction of more complex molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, and the strategic placement of the bromo and butoxy groups allows for sequential, site-selective functionalization. This guide provides an in-depth overview of the core physicochemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers, chemists, and drug development professionals.

Core Molecular Attributes

The fundamental properties of this compound are summarized below. These values are essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂BrNO | [1] |

| Molecular Weight | 230.10 g/mol | [1] |

| CAS Number | 158615-97-5 | [2] |

| Boiling Point | 253.6 ± 20.0 °C (Predicted) | |

| Density | 1.334 ± 0.06 g/cm³ (Predicted) |

Synthesis and Handling

Synthetic Strategy: Williamson Ether Synthesis

The most logical and widely adopted method for the synthesis of 2-alkoxypyridines is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the pyridine ring by an alkoxide. For this compound, the synthesis would typically proceed from 2,5-dibromopyridine and a butoxide source.

The causality behind this choice of starting material is twofold:

-

Reactivity Hierarchy: The bromine atom at the 2-position of the pyridine ring is significantly more labile and susceptible to nucleophilic aromatic substitution than the bromine at the 5-position. This is due to the electron-withdrawing effect of the ring nitrogen, which activates the adjacent C2 position.

-

Strategic Retention of Functionality: This differential reactivity allows for the selective displacement of the C2-bromo group, leaving the C5-bromo group intact for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.

The following diagram outlines the logical workflow for this synthesis.

Caption: Synthetic workflow for this compound.

General Experimental Protocol (Exemplary)

-

Preparation of Alkoxide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous butan-1-ol followed by the portion-wise addition of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) at 0 °C. The mixture is stirred until the cessation of hydrogen gas evolution, indicating the complete formation of sodium butoxide.

-

Nucleophilic Substitution: A solution of 2,5-dibromopyridine (1.0 equivalent) in an anhydrous solvent (e.g., THF or DMF) is added dropwise to the freshly prepared sodium butoxide solution.

-

Reaction: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is carefully quenched with water at 0 °C. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for creating libraries of compounds in drug discovery campaigns. The C5-bromo position is primed for carbon-carbon or carbon-nitrogen bond formation via transition metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: A Case Study

A key application of this compound is its use in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. This reaction is of paramount importance in medicinal chemistry for the synthesis of diarylamines, which are prevalent motifs in pharmacologically active molecules.

A peer-reviewed study on the synthesis of agents active against alcohol self-administration explicitly uses this compound as a substrate for a Buchwald-Hartwig reaction to synthesize N-aryl-6-butoxypyridin-3-amine derivatives.[3]

Sources

A Technical Guide to 5-Bromo-2-butoxypyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides an in-depth analysis of 5-Bromo-2-butoxypyridine, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will move beyond a simple recitation of data to explore the causality behind its synthesis, its nuanced reactivity, and its strategic application in the construction of complex, biologically active molecules.

Core Chemical Identity and Physicochemical Profile

Chemical Structure

The foundational structure of this compound consists of a pyridine ring functionalized with a bromine atom at the 5-position and a butoxy group at the 2-position. This arrangement creates a molecule with distinct regions of electron density and multiple points for synthetic modification.

Caption: Chemical structure of this compound.

IUPAC Nomenclature and Key Identifiers

-

Preferred IUPAC Name: this compound

-

Molecular Formula: C₉H₁₂BrNO

-

Molecular Weight: 230.10 g/mol

-

CAS Number: 158615-97-5

Comparative Physicochemical Properties

To fully appreciate the characteristics of this compound, it is instructive to compare it with its common structural analogs: the methoxy and tert-butoxy derivatives. The size and nature of the alkoxy group significantly influence properties like boiling point, density, and solubility, which in turn affect reaction conditions and purification strategies.

| Property | This compound | 5-Bromo-2-methoxypyridine[1][2] | 5-Bromo-2-(tert-butoxy)pyridine[3][4][5][6] |

| CAS Number | 158615-97-5 | 13472-85-0 | 850495-91-9 |

| Molecular Formula | C₉H₁₂BrNO | C₆H₆BrNO | C₉H₁₂BrNO |

| Molecular Weight | 230.10 g/mol | 188.02 g/mol | 230.10 g/mol |

| Appearance | Predicted: Colorless to pale yellow liquid | Light yellow liquid | Data not available |

| Boiling Point | Predicted: Higher than methoxy analog | 80 °C / 12 mmHg | Data not available |

| Density | Predicted: Lower than methoxy analog | 1.453 g/mL at 25 °C | Data not available |

| Key Feature | Linear four-carbon ether chain | Smallest alkoxy group | Bulky, sterically hindering group |

Synthesis and Purification: A Protocol Driven by Mechanistic Insight

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This strategy is predicated on the principle that the C2 position of the pyridine ring, when substituted with a good leaving group like a halide, is activated towards nucleophilic attack.

Rationale for Synthetic Route Selection: We select 2,5-dibromopyridine as the starting material. The bromine atom at the C2 position is significantly more labile than the one at the C5 position due to the electron-withdrawing effect of the ring nitrogen, making a selective substitution feasible. The nucleophile, butoxide, is generated from n-butanol and a strong base. This approach is efficient, scalable, and analogous to established methods for preparing similar 2-alkoxypyridines.[7][8]

Detailed Experimental Protocol

Reaction: Synthesis of this compound from 2,5-Dibromopyridine

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous n-butanol (10 volumes relative to the limiting reagent).

-

Butoxide Formation: Carefully add sodium metal (1.2 equivalents) in small portions to the stirring n-butanol at room temperature. The exotherm should be managed, and the reaction should proceed until all the sodium has dissolved to form sodium butoxide. Causality Note: Using a strong base like sodium metal to generate the butoxide nucleophile in situ ensures anhydrous conditions, preventing side reactions and maximizing yield.

-

Addition of Substrate: Once the sodium butoxide solution has cooled to room temperature, add 2,5-dibromopyridine (1.0 equivalent) portion-wise.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) and maintain this temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 5-8 hours.

-

Work-up and Isolation: After cooling to room temperature, carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Final Purification: The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear to pale yellow oil.

Synthetic Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Reactivity and Strategic Application in Drug Discovery

The synthetic utility of this compound is primarily derived from the bromine atom at the C5 position, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

The Power of Palladium: Cross-Coupling Reactions

The C-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This reactivity is the cornerstone of its application in medicinal chemistry, allowing for the modular assembly of complex molecular scaffolds.[1] The pyridine core is a privileged structure in medicinal chemistry, and the ability to functionalize it at a specific vector is highly valuable.[9]

Trustworthiness of Protocol: The success of a Suzuki coupling is self-validating. The reaction requires a precise combination of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), a boronic acid or ester coupling partner, and an appropriate solvent system (e.g., dioxane/water). The formation of the desired biaryl product, confirmed by analytical techniques like LC-MS and NMR, validates the entire system.

Application in Kinase Inhibitor Synthesis

Many modern kinase inhibitors utilize a substituted pyridine or pyrimidine scaffold to interact with the hinge region of the kinase ATP-binding site.[9][10] this compound is an excellent starting point for synthesizing such inhibitors. The butoxy group can provide favorable hydrophobic interactions or be modified, while the C5 position can be elaborated with various aryl or heteroaryl groups via cross-coupling to target specific sub-pockets within the kinase active site, thereby enhancing potency and selectivity.

Caption: Logical flow from building block to lead compound in drug discovery.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for modern organic synthesis and medicinal chemistry. Its well-defined structure allows for selective, high-yield synthesis through established SNAᵣ methodology. The true power of this molecule lies in the reactivity of its C-Br bond, which opens a gateway to a vast chemical space through robust and reliable cross-coupling reactions. For researchers and drug development professionals, mastering the use of intermediates like this compound is essential for the efficient construction of novel therapeutics targeting complex diseases.

References

- 5-Bromo-2-(tert-butoxy)pyridine. BLDpharm.

- 5-Bromo-2-(tert-butoxy)pyridine. Achmem.

- 5-BROMO-2-TERT-BUTOXY-PYRIDINE. ChemicalBook.

- 5-BROMO-2-(TERT-BUTOXY)PYRIDINE.

- 5-bromo-2-(tert-butoxy)pyridine (C9H12BrNO). PubChemLite.

- 5-Bromo-2-methoxypyridine 95 13472-85-0. Sigma-Aldrich.

- Exploring 5-Bromo-2-Methoxypyridine: Properties, Applications, and Manufacturing. Ningbo Inno Pharmchem Co.,Ltd.

- 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895. PubChem.

- 5-Bromo-2-methoxypyridine synthesis. ChemicalBook.

- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.

- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.

- Comparative Guide to Novel Compounds Synthesized from 2-Bromo-5-methoxypyridine. Benchchem.

- Method for preparing 5-bromo-2-methylpyridine.

Sources

- 1. innospk.com [innospk.com]

- 2. 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 850495-91-9|5-Bromo-2-(tert-butoxy)pyridine|BLD Pharm [bldpharm.com]

- 4. achmem.com [achmem.com]

- 5. 5-BROMO-2-TERT-BUTOXY-PYRIDINE | 850495-91-9 [m.chemicalbook.com]

- 6. 5-BROMO-2-(TERT-BUTOXY)PYRIDINE | CAS 850495-91-9 [matrix-fine-chemicals.com]

- 7. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 8. heteroletters.org [heteroletters.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of 5-Bromo-2-butoxypyridine: A Predictive Technical Guide

Introduction

5-Bromo-2-butoxypyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any synthetic compound, unambiguous structural confirmation is paramount. This technical guide provides a detailed predictive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific molecule, this guide leverages established spectroscopic principles and comparative data from closely related analogues, primarily 5-bromo-2-methoxypyridine, to forecast the spectral characteristics of this compound. This document is intended to serve as a robust reference for researchers in compound verification, quality control, and further developmental studies.

Molecular Structure and Spectroscopic Rationale

The structure of this compound dictates its characteristic spectroscopic fingerprint. The pyridine ring is a heteroaromatic system, and its electronic environment is influenced by the electron-withdrawing bromine atom at the 5-position and the electron-donating butoxy group at the 2-position. These substituents create a distinct pattern of chemical shifts in the NMR spectra, unique vibrational modes in the IR spectrum, and predictable fragmentation patterns in the mass spectrum.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections provide predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the nine protons of the butoxy group. The chemical shifts and coupling constants are predicted based on the electronic effects of the bromine and butoxy substituents.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment |

| ~8.25 | d | ~2.5 | H-6 |

| ~7.60 | dd | ~8.8, 2.5 | H-4 |

| ~6.65 | d | ~8.8 | H-3 |

| ~4.30 | t | ~6.6 | O-CH₂ |

| ~1.75 | m | ~7.4 | O-CH₂-CH₂ |

| ~1.48 | m | ~7.4 | CH₂-CH₃ |

| ~0.95 | t | ~7.4 | CH₃ |

Expert Interpretation:

-

Aromatic Protons: The H-6 proton, being adjacent to the nitrogen and ortho to the bromine, is expected to be the most deshielded and appear as a doublet. The H-4 proton will be a doublet of doublets due to coupling with both H-3 and H-6. The H-3 proton, ortho to the electron-donating butoxy group, will be the most shielded of the aromatic protons and appear as a doublet.

-

Butoxy Protons: The methylene group attached to the oxygen (O-CH₂) is the most deshielded of the aliphatic protons and will appear as a triplet. The other two methylene groups will have overlapping signals in the upfield region, and the terminal methyl group will be a triplet.

Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

The carbon NMR spectrum will show nine distinct signals corresponding to the five carbons of the pyridine ring and the four carbons of the butoxy chain.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~163.5 | C-2 |

| ~149.0 | C-6 |

| ~141.0 | C-4 |

| ~115.0 | C-5 |

| ~112.0 | C-3 |

| ~68.0 | O-CH₂ |

| ~30.5 | O-CH₂-CH₂ |

| ~19.0 | CH₂-CH₃ |

| ~13.5 | CH₃ |

Expert Interpretation:

The C-2 carbon, attached to the electronegative oxygen, will be the most deshielded. The C-5 carbon, bonded to the bromine atom, will be significantly shielded due to the "heavy atom effect". The chemical shifts of the butoxy group carbons are predicted based on standard aliphatic values, with the carbon attached to the oxygen being the most deshielded.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring NMR data would be as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.[1]

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans.[1]

-

Data Processing: Perform a Fourier transform on the raw data. The resulting spectra should be phase and baseline corrected. Reference the chemical shifts to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.[1]

Caption: Predicted Key Fragmentation Pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable solvent (e.g., methanol) into the mass spectrometer via direct infusion. [1]2. Instrumentation: Obtain the mass spectrum on a mass spectrometer operating in the electron ionization (EI) mode. [1]3. Ionization: Ionize the sample using a standard EI source with an electron energy of 70 eV. [1]4. Mass Analysis: Scan the mass spectrum over a mass range of m/z 50-300. [1]5. Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for bromine (⁷⁹Br/⁸¹Br) is a key diagnostic feature. [1]

Conclusion

This predictive guide provides a comprehensive spectroscopic profile of this compound based on established principles and data from analogous compounds. The predicted NMR, IR, and MS data serve as a valuable reference for researchers engaged in the synthesis, purification, and characterization of this compound. While these predictions are expected to be highly accurate, experimental verification remains the gold standard for unequivocal structure confirmation. The provided experimental protocols offer a framework for obtaining high-quality spectroscopic data for this and related molecules.

References

- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. ISSN: 2321-4155.

- BenchChem. (2025). Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide.

-

PubChemLite. 5-bromo-2-(tert-butoxy)pyridine (C9H12BrNO). Retrieved from [Link].

-

PubChem. 5-Bromo-2-methoxypyridine. Retrieved from [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link].

-

SpectraBase. 5-Bromo-2-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].

-

SpectraBase. 5-Bromo-2-methoxypyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link].

Sources

5-Bromo-2-butoxypyridine solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 5-Bromo-2-butoxypyridine

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. Designed for researchers, chemists, and drug development professionals, this document moves beyond theoretical discussion to offer actionable protocols and field-proven insights for generating reliable solubility data.

Introduction to this compound: A Structural Overview

This compound is a substituted pyridine derivative. Its molecular structure is key to understanding its physical and chemical properties, including its solubility profile.

-

Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom's lone pair of electrons makes the ring polar and capable of acting as a hydrogen bond acceptor.

-

Bromo Group: An electron-withdrawing halogen at the 5-position, which influences the electronic distribution of the aromatic ring.

-

Butoxy Group: A four-carbon alkyl chain attached via an ether linkage at the 2-position. This group introduces significant nonpolar, lipophilic character to the molecule.

Given its physical state as a liquid at room temperature, it is miscible in many common organic solvents. However, precise quantitative solubility is critical for applications in synthesis, purification, and formulation, where it may be a limiting reagent or a component in a complex mixture.

Predicting Solubility: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy of solute-solvent interactions must overcome the energy of solute-solute and solvent-solvent interactions.

Based on the structure of this compound, we can predict its behavior in different solvent classes:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The substantial butoxy group provides lipophilic character, suggesting good solubility in nonpolar solvents through van der Waals interactions. The polar pyridine core may limit miscibility in highly nonpolar alkanes like hexane compared to aromatic solvents like toluene, which can engage in pi-stacking interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, Acetonitrile): These solvents possess a significant dipole moment but lack acidic protons for hydrogen bonding. This compound is expected to be highly soluble in these solvents. The solvent's dipole can interact favorably with the polar pyridine ring, while the solvent's organic portion can solvate the butoxy chain.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. While the pyridine nitrogen can accept a hydrogen bond from the solvent, the overall molecule lacks a hydrogen bond-donating group. Therefore, while high solubility is expected due to polarity matching, it may be slightly less favorable than in polar aprotic solvents where the solvent does not need to disrupt its own strong hydrogen-bonding network.

Experimental Determination of Thermodynamic Solubility

Since specific public data is scarce, experimental determination is necessary. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, representing the saturation point of a compound in a solvent at a specific temperature.

Overall Workflow

The following diagram outlines the comprehensive workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol provides a self-validating system for generating trustworthy solubility data.

Materials:

-

Pure this compound

-

Selected organic solvents (HPLC grade or higher)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

Analytical balance

-

HPLC-UV or GC-FID system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of 2 mL glass vials. An excess is critical to ensure saturation is reached. Since it is a liquid, add approximately 100-200 µL to 1 mL of each test solvent.

-

Add 1 mL of a single organic solvent to each corresponding vial.

-

Prepare each solvent in triplicate to assess variability.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Allow the solutions to equilibrate for at least 24 hours. A 48- or 72-hour period is recommended to ensure equilibrium is fully reached.

-

-

Sample Processing:

-

After equilibration, let the vials stand for 1 hour to allow for initial settling of the undissolved phase.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.

-

Carefully withdraw a known aliquot (e.g., 100 µL) from the clear supernatant, ensuring not to disturb the undissolved layer.

-

-

Sample Dilution & Analysis:

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC or a volatile solvent for GC) to a concentration that falls within the linear range of the analytical method. A 100-fold or 1000-fold dilution is common.

-

Analyze the diluted sample using a validated HPLC-UV or GC-FID method. The choice depends on the compound's properties; its aromatic ring makes it an excellent candidate for UV detection in HPLC.

-

Analytical Method Development & Quantification

Accurate quantification is the cornerstone of trustworthy data. A calibration curve is mandatory.

Protocol for Calibration Curve:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Perform a serial dilution of the stock solution to create at least five calibration standards of decreasing concentration.

-

Inject each standard into the analytical instrument (e.g., HPLC-UV) and record the peak area.

-

Plot the peak area versus concentration to generate a calibration curve. The relationship should be linear, with an R² value > 0.99.

-

Use the linear regression equation (y = mx + c) from this curve to calculate the exact concentration of the diluted experimental samples based on their measured peak areas.

-

Remember to multiply the calculated concentration by the dilution factor to determine the final solubility in the original solvent.

Data Presentation

Results should be compiled into a clear, structured table for easy comparison.

| Solvent Class | Solvent | Qualitative Solubility (at 25°C) | Quantitative Solubility (mg/mL at 25°C) | Standard Deviation |

| Nonpolar | Toluene | e.g., Miscible | e.g., >200 | e.g., ± 5.2 |

| Nonpolar | Hexane | e.g., Soluble | e.g., 85.4 | e.g., ± 2.1 |

| Polar Aprotic | Acetonitrile | e.g., Miscible | e.g., >200 | e.g., ± 6.8 |

| Polar Aprotic | Ethyl Acetate | e.g., Miscible | e.g., >200 | e.g., ± 4.5 |

| Polar Protic | Methanol | e.g., Miscible | e.g., >200 | e.g., ± 7.1 |

| Polar Protic | Isopropanol | e.g., Miscible | e.g., >200 | e.g., ± 3.9 |

| Bipolar | DMSO | e.g., Miscible | e.g., >200 | e.g., ± 8.3 |

| Aqueous | Water | e.g., Insoluble | e.g., <0.01 | e.g., N/A |

Note: The data in this table is illustrative and must be replaced with experimentally determined values.

Visualization of Method Selection Logic

Choosing the right analytical technique is a critical decision point in the workflow. The following diagram illustrates the logic based on the properties of this compound.

Caption: Decision tree for analytical method selection.

Conclusion and Best Practices

Determining the solubility of this compound requires a systematic and rigorous experimental approach. By combining a theoretical understanding of its molecular structure with gold-standard protocols like the shake-flask method, researchers can generate the reliable, high-quality data essential for process development, formulation, and synthetic chemistry. Always ensure proper safety precautions are taken when handling halogenated organic compounds and volatile solvents by using appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Avdeef, A. (2007). The Rise of Shake-Flask Solubility. Solubility & Dissolution in Drug Discovery, 1-20. [Link]

A Technical Guide to the Safe Handling of 5-Bromo-2-butoxypyridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for 5-Bromo-2-butoxypyridine (CAS No. 126193-37-3) is not widely available in public databases. The following information has been synthesized with scientific integrity, drawing upon data from closely related structural analogs, primarily 5-Bromo-2-methoxypyridine and 5-Bromo-2-tert-butoxypyridine. This guide is intended to provide a robust framework for risk assessment and safe handling based on the known hazards of the bromo-alkoxy-pyridine chemical class. Researchers must always conduct a thorough, institution-specific risk assessment before commencing any work.

Section 1: Compound Identification and Physicochemical Profile by Analogy

This compound is a halogenated pyridine derivative used as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its reactivity is centered around the pyridine ring, with the bromine atom serving as a key functional group for cross-coupling reactions and the butoxy group modifying the electronic properties and solubility of the molecule.

Given the absence of specific data for this compound, we can infer its likely properties by examining its closest analogs. The primary difference—the length of the alkoxy chain (methoxy vs. butoxy)—will most significantly impact physical properties like boiling point, flash point, and density, while the core toxicological hazards associated with the bromo-pyridine scaffold are expected to be similar.

Table 1: Comparative Physicochemical Properties of 5-Bromo-2-alkoxypyridines

| Property | 5-Bromo-2-methoxypyridine | 5-Bromo-2-tert-butoxypyridine | This compound (Predicted) | Source |

| CAS Number | 13472-85-0 | 850495-91-9 | 126193-37-3 | [1][2] |

| Molecular Formula | C₆H₆BrNO | C₉H₁₂BrNO | C₉H₁₂BrNO | [1] |

| Molecular Weight | 188.02 g/mol | 230.10 g/mol | 230.10 g/mol | [1] |

| Appearance | Light yellow liquid | Not specified | Likely a liquid | [3] |

| Density | 1.453 g/mL at 25°C | Not specified | Expected to be slightly lower than the methoxy analog | |

| Boiling Point | 80°C @ 12 mmHg | Not specified | Expected to be higher than the methoxy analog | [4] |

| Flash Point | 96°C (204.8°F) - closed cup | Not specified | Expected to be higher than the methoxy analog | [5] |

Section 2: Hazard Identification and GHS Classification (Inferred)

Based on the consistent hazard classifications of its analogs, this compound should be handled as a hazardous substance. The GHS classification is inferred from data for 5-Bromo-2-methoxypyridine and 5-Bromo-2-tert-butoxypyridine.[6][7][8]

Table 2: Inferred GHS Classification for this compound

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Probable) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled |

-

Signal Word: Warning [5]

Primary Hazard Statements:

Key Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[6]

-

P271: Use only outdoors or in a well-ventilated area.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

Section 3: Risk Assessment and Control Measures

A rigorous risk assessment is mandatory before handling this compound. The causality behind these control measures is to prevent inhalation, ingestion, and dermal contact, which are the primary routes of exposure.[6]

Engineering Controls

The principle of "as low as reasonably practicable" (ALARP) must be applied to exposure.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to control vapor inhalation.[6]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[6]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their immediate availability is critical to mitigating the severity of accidental exposures.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the potential for exposure.[10]

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory. A face shield should also be worn if there is a risk of splashing.[10]

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable. Gloves must be inspected before use and changed immediately if contamination occurs. The breakthrough time of the glove material should be considered for prolonged tasks.

-

Lab Coat: A flame-retardant lab coat is required. Ensure cuffs are snug to prevent chemicals from entering sleeves.

-

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a full-face respirator with a combination filter for organic vapors and particulates (e.g., Type ABEK) is necessary.[5]

Caption: Risk Assessment Workflow for Handling this compound.

Section 4: Protocols for Safe Handling, Storage, and Disposal

Step-by-Step Handling Protocol

This protocol is a self-validating system; each step is designed to minimize risk before proceeding to the next.

-

Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the fume hood sash is at the appropriate height and the airflow is verified.

-

Staging: Place absorbent, chemical-resistant pads on the fume hood work surface. Assemble all necessary glassware and reagents.

-

Aliquotting: Keep the primary container of this compound tightly closed.[6] Transfer the required amount to a secondary container within the fume hood. Perform this action slowly to avoid splashing.

-

Reaction: If adding to a reaction, do so via a dropping funnel or syringe to control the rate of addition and prevent aerosols.

-

Post-Handling: Tightly cap the primary container and any vessels containing the chemical. Wipe the exterior of the container with a damp cloth before removing it from the fume hood.

-

Decontamination: Clean all glassware and surfaces that came into contact with the chemical. Dispose of contaminated pads and gloves in the designated halogenated waste stream.

-

Personal Hygiene: After removing PPE, wash hands and forearms thoroughly with soap and water.[6]

Storage Requirements

Improper storage can lead to degradation or reaction.

-

Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[7]

-

Location: Store away from heat, sparks, and open flames.[7] A dedicated cabinet for corrosive or toxic chemicals is recommended.

-

Incompatibilities: Keep separate from strong oxidizing agents, strong acids, and strong bases, as these can cause hazardous reactions.[11]

Disposal Protocol

All waste containing this compound must be treated as hazardous.

-

Waste Stream: Dispose of as halogenated organic waste. Do not mix with non-halogenated solvents.

-

Container: Collect in a clearly labeled, leak-proof container. Do not overfill.

-

Regulations: All disposal must comply with local, state, and federal environmental regulations.[6]

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an emergency is critical.

Spill Response

This workflow ensures personnel safety while containing the hazard.

-

Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.

-

Assess: From a safe distance, assess the extent of the spill. Do not approach without appropriate PPE.

-

Contain: For small spills within a fume hood, use a commercial spill kit or an absorbent material like vermiculite or sand to dike the spill.[6]

-

Neutralize/Absorb: Cover the spill with the absorbent material.

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Caption: Workflow for Responding to a this compound Spill.

First Aid Measures

These measures are based on the expected hazards of the chemical class.[7][11]

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[11]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide gas.[11]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 5-Bromo-2-Methoxypyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 5-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

-

ChemBK. (2024). 5-Bromo-2-methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxypyridine. Retrieved from [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. 5-BROMO-2-TERT-BUTOXY-PYRIDINE | 850495-91-9 [m.chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. chembk.com [chembk.com]

- 5. 5-Bromo-2-methoxypyridine 95 13472-85-0 [sigmaaldrich.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

Physical and chemical properties of 5-Bromo-2-butoxypyridine

An In-Depth Technical Guide to 5-Bromo-2-butoxypyridine: Properties, Synthesis, and Reactivity

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry, particularly as a versatile building block in the development of novel pharmaceutical and agrochemical agents. The strategic placement of the bromo and butoxy groups on the pyridine scaffold imparts a unique reactivity profile, making it an ideal substrate for a variety of cross-coupling reactions and further functionalization. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its synthesis, an analysis of its chemical reactivity with mechanistic insights, and a discussion of its applications in modern drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Core Physicochemical Properties

Understanding the fundamental physical and chemical properties of a reagent is paramount for its effective use in synthesis, including planning reactions, choosing appropriate solvents, and ensuring safe handling. The properties of this compound are summarized below. Data for the closely related analogue, 5-Bromo-2-methoxypyridine, is included for comparative context.

| Property | This compound (Predicted/Analogous Data) | 5-Bromo-2-methoxypyridine (Experimental Data) | References |

| CAS Number | 850495-91-9 (tert-butoxy isomer) | 13472-85-0 | [1][2] |

| Molecular Formula | C₉H₁₂BrNO | C₆H₆BrNO | [1][2] |

| Molecular Weight | 230.10 g/mol | 188.02 g/mol | [1][2] |

| Appearance | Predicted: Colorless to light yellow liquid | Clear colorless to light yellow liquid | [3][4] |

| Boiling Point | Not explicitly available | 80 °C at 12 mmHg | [5] |

| Density | Predicted: ~1.3-1.4 g/mL | 1.453 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | Not explicitly available | 1.555 | [5] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethanol); Insoluble in water. | Soluble in organic solvents. | [6] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of 2-alkoxypyridines involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine ring. For this compound, a standard and reliable method is the Williamson ether synthesis, starting from 2,5-dibromopyridine and 1-butanol.

Logical Workflow for Synthesis

This pathway is favored due to the high commercial availability of 2,5-dibromopyridine and the straightforward nature of the reaction conditions. The butoxide anion, generated in situ by a strong base, acts as the nucleophile, selectively displacing the bromide at the more electrophilic C2 position.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

-

Expertise & Causality: This protocol utilizes sodium hydride (NaH) as the base. NaH is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward by generating the sodium butoxide nucleophile. The byproduct is hydrogen gas, which is easily removed from the reaction mixture. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions. The reaction is initially cooled to control the exothermic reaction of NaH with the alcohol and then heated to reflux to ensure a sufficient reaction rate.

-

Self-Validating System & Trustworthiness:

-

Reagent Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 60 mL of anhydrous THF.

-

Base Addition: Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the THF. Cool the suspension to 0 °C using an ice bath.

-

Nucleophile Formation: Slowly add 1-butanol (1.1 equivalents) dropwise to the stirred suspension. Observe for hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of sodium butoxide.

-

Substrate Addition: Dissolve 2,5-dibromopyridine (1.0 equivalent) in 40 mL of anhydrous THF and add it to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the 5-position serves as an excellent handle for introducing molecular complexity via modern cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is highly susceptible to palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][7] This reactivity is fundamental to its role as a building block in medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[3][7]

Representative Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organoboron species with an organic halide. This reaction is widely used in the pharmaceutical industry to construct biaryl and heteroaryl-aryl scaffolds.

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Expertise & Causality: This protocol employs a palladium catalyst, typically Pd(PPh₃)₄ or a combination of a Pd(II) source and a ligand, which is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). A base, such as potassium carbonate, is required to activate the boronic acid for the transmetalation step. A two-phase solvent system like toluene/water or a polar aprotic solvent like DME is often used to dissolve both the organic and inorganic reagents.

-

Self-Validating System & Trustworthiness:

-

Inert Atmosphere: To a Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of Toluene and Water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the desired 5-aryl-2-butoxypyridine product.

-

Applications in Research and Drug Development

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals.[8] The 5-bromo-2-alkoxypyridine motif, in particular, serves as a key intermediate in the synthesis of a wide array of biologically active molecules.[3]

-

Pharmaceuticals: Analogues such as 5-Bromo-2-methoxypyridine are used as precursors in the synthesis of ligands for central nicotinic acetylcholine receptors and inhibitors of HIV integrase.[3] The butoxy group can modulate lipophilicity and metabolic stability, making this compound a valuable tool for lead optimization in drug discovery programs.

-

Agrochemicals: The pyridine core is a common feature in many pesticides and herbicides.[6] The ability to easily functionalize the 5-position of the ring allows for the rapid generation of compound libraries to screen for new agrochemical candidates.

-

Materials Science: Pyridine derivatives are also employed in the synthesis of organic light-emitting diodes (OLEDs) and conducting polymers.[6]

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a well-ventilated laboratory fume hood. While specific toxicity data is not widely available, data from analogous compounds provides guidance.

-

GHS Hazard Classification (Analogues): Based on related compounds like 5-Bromo-2-methoxypyridine, it should be treated as a substance that:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Handling: Avoid breathing vapors and prevent contact with skin and eyes.[10][11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]

References

-

Exploring 5-Bromo-2-Methoxypyridine: Properties, Applications, and Manufacturing. Ningbo Inno Pharmchem Co., Ltd.[Link]

-

5-BROMO-2-(TERT-BUTOXY)PYRIDINE | CAS 850495-91-9. Matrix Fine Chemicals. [Link]

-

The Importance of 5-Bromo-2-Chloropyridine in the Chemical Industry. Ningbo Inno Pharmchem Co., Ltd.[Link]

-

5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895. PubChem. [Link]

-

5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035. PubChem. [Link]

-

5-Bromo-2-methoxypyridine - Physico-chemical Properties. ChemBK. [Link]

-

SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine. Fisher Scientific. [Link]

-

5-bromo-2-(tert-butoxy)pyridine (C9H12BrNO). PubChemLite. [Link]

-

Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]

-

How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. ResearchGate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

5-BROMO-2-TERT-BUTOXY-PYRIDINE – (850495-91-9). EON Biotech. [Link]

-

5-Bromo-2'-deoxyuridine; LC-ESI-QTOF; MS; POSITIVE. NFDI4Chem Search Service. [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

- 1. 5-BROMO-2-(TERT-BUTOXY)PYRIDINE | CAS 850495-91-9 [matrix-fine-chemicals.com]

- 2. 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. 5-bromo-2-méthoxypyridine, 97 %, Thermo Scientific Chemicals 25 mL | Buy Online [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [guidechem.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Bromo-2-butoxypyridine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-2-butoxypyridine, a key heterocyclic building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, its physicochemical and spectroscopic properties, and its applications as a versatile intermediate. The content is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a thorough understanding for practical application.

Introduction and Historical Context

While a singular "discovery" paper for this compound is not prominent in the historical literature, its synthesis is a classic application of well-established and Nobel Prize-winning chemical principles. The emergence of this compound is intrinsically linked to the development of nucleophilic aromatic substitution (SNAr) reactions on electron-deficient heterocyclic systems and the venerable Williamson ether synthesis. Pyridine and its derivatives are of immense importance in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals.[1] The strategic placement of a bromo group at the 5-position and an alkoxy group at the 2-position creates a bifunctional molecule ripe for sequential, regioselective transformations, making it a valuable tool for building molecular complexity.

The primary synthetic logic for this compound relies on the nucleophilic displacement of a leaving group at the 2-position of a 5-bromopyridine precursor. This position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the anionic intermediate (a Meisenheimer complex).

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is paramount for its use in synthesis. This section details the known and predicted properties of this compound.

Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 158615-97-5 | |

| Molecular Formula | C₉H₁₂BrNO | |

| Molecular Weight | 230.10 g/mol | |

| Appearance | Predicted: Colorless to light yellow liquid | Based on analogous compounds like 5-Bromo-2-methoxypyridine.[2] |

| Boiling Point | Predicted: Higher than 5-Bromo-2-methoxypyridine (80 °C / 12 mmHg)[3] | Increased alkyl chain length raises the boiling point. |

| Density | Predicted: ~1.3-1.4 g/mL | By analogy to 5-Bromo-2-methoxypyridine (1.453 g/mL).[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol). Insoluble in water. | General property for similar organic molecules. |

Spectroscopic Data (Predicted and Correlated)

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ ~8.2 ppm (d, J ≈ 2.5 Hz, 1H): This signal corresponds to the proton at the C6 position (H-6). It appears as a doublet due to coupling with the proton at C4. The small coupling constant is characteristic of a meta-coupling.

-

δ ~7.6 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H): This signal is assigned to the proton at the C4 position (H-4). It is split into a doublet of doublets by the protons at C3 (ortho-coupling, larger J value) and C6 (meta-coupling, smaller J value).

-

δ ~6.6 ppm (d, J ≈ 8.8 Hz, 1H): This signal corresponds to the proton at the C3 position (H-3). It appears as a doublet due to ortho-coupling with the proton at C4.

-

δ ~4.3 ppm (t, J ≈ 6.6 Hz, 2H): This triplet is characteristic of the -O-CH₂- group of the butoxy chain, coupled to the adjacent methylene group.

-

δ ~1.8 ppm (sextet or multiplet, J ≈ 7.0 Hz, 2H): This multiplet arises from the -O-CH₂-CH₂- protons, coupled to the two adjacent methylene groups.

-

δ ~1.5 ppm (sextet or multiplet, J ≈ 7.4 Hz, 2H): This signal corresponds to the -CH₂-CH₃ protons of the butyl group.

-

δ ~0.9 ppm (t, J ≈ 7.4 Hz, 3H): This triplet is the terminal methyl group (-CH₃) of the butoxy chain.

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

δ ~163 ppm: C2 (carbon bearing the butoxy group).

-

δ ~148 ppm: C6.

-

δ ~141 ppm: C4.

-

δ ~112 ppm: C3.

-

δ ~110 ppm: C5 (carbon bearing the bromo group).

-

δ ~68 ppm: -O-CH₂-

-

δ ~31 ppm: -O-CH₂-CH₂-

-

δ ~19 ppm: -CH₂-CH₃

-

δ ~14 ppm: -CH₃

Infrared (IR) Spectroscopy:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic pyridine ring.

-

~2960, 2870 cm⁻¹: C-H stretching of the aliphatic butoxy group.

-

~1580, 1470, 1380 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1250, 1030 cm⁻¹: C-O-C stretching of the ether linkage.

-

~820 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.

-

Below 800 cm⁻¹: C-Br stretching.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A characteristic doublet of peaks at m/z 230 and 232, in an approximate 1:1 ratio, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragments: Loss of the butyl group ([M-57]⁺), loss of butene via McLafferty rearrangement ([M-56]⁺), and loss of the bromine atom ([M-79/81]⁺).

Synthesis of this compound

The most efficient and common route to this compound is through a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis. This involves the reaction of a suitable 5-bromopyridine precursor with a butoxide nucleophile.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a two-stage process: first, the preparation of a suitable precursor, and second, the etherification to yield the final product.

Sources

A Technical Guide to 5-Bromo-2-butoxypyridine: Exploring a Novel Scaffold for Chemical Innovation

Abstract

5-Bromo-2-butoxypyridine represents a largely unexplored chemical entity with significant potential as a versatile building block in medicinal chemistry, materials science, and agrochemical development. While direct literature on this specific compound is scarce, a comprehensive analysis of its close structural analogs, such as 5-Bromo-2-methoxypyridine, provides a robust framework for predicting its reactivity, properties, and promising research applications. This guide synthesizes this analogical data to propose viable synthetic routes, characterize its expected physicochemical properties, and outline key areas for future research. We present detailed experimental workflows and conceptual diagrams to provide researchers, scientists, and drug development professionals with a foundational blueprint for unlocking the potential of this novel pyridine derivative.

Introduction: The Case for a Novel Pyridine Building Block

The pyridine ring is a privileged scaffold in chemistry, forming the core of numerous pharmaceuticals, functional materials, and biologically active compounds. The specific substitution pattern of a pyridine ring dictates its electronic properties, reactivity, and three-dimensional shape, allowing for fine-tuning of its function. Halogenated pyridines, in particular, are exceptionally useful intermediates due to their propensity to undergo a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide focuses on the untapped potential of This compound . While its close analog, 5-Bromo-2-methoxypyridine, is a well-documented intermediate in the synthesis of ligands for central nicotinic acetylcholine receptors and anti-HIV integrase inhibitors, the butoxy derivative remains uncharacterized in mainstream chemical literature.[1][2] The introduction of a butoxy group in place of a methoxy group offers several strategic advantages:

-

Increased Lipophilicity: The longer butyl chain enhances lipophilicity, a critical parameter for modulating pharmacokinetic properties like cell membrane permeability and metabolic stability in drug candidates.

-

Modified Steric Profile: The bulkier butoxy group can be used to probe steric pockets in target proteins or to influence the solid-state packing of organic materials.

-

Conformational Flexibility: The butyl chain introduces additional degrees of conformational freedom, which can be advantageous for optimizing binding interactions with biological targets.

This document serves as a proactive exploration of this compound, providing a scientifically grounded rationale for its synthesis and investigation.

Proposed Synthesis and Physicochemical Profile

A reliable synthetic route to the target compound can be logically extrapolated from the established synthesis of 5-Bromo-2-methoxypyridine, which involves the nucleophilic substitution of 2,5-dibromopyridine with sodium methoxide.[2]

Proposed Synthetic Protocol

The proposed synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The bromine atom at the 2-position of the pyridine ring is significantly more labile than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen, making a regioselective substitution highly favorable.

Step 1: Preparation of Sodium Butoxide

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous n-butanol.

-

Carefully add sodium metal in small portions. The reaction is exothermic and produces hydrogen gas. Allow the reaction to stir at room temperature until all the sodium has dissolved completely, yielding a solution of sodium butoxide in butanol.

Step 2: Nucleophilic Aromatic Substitution

-

In a separate flask, dissolve 2,5-dibromopyridine in a minimal amount of anhydrous n-butanol.

-

Slowly add the freshly prepared sodium butoxide solution to the 2,5-dibromopyridine solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 3: Purification

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow for Synthesis

Caption: Proposed synthesis of this compound.

Predicted Physicochemical Properties

The properties of this compound are predicted below, in comparison to its known methoxy analog.

| Property | 5-Bromo-2-methoxypyridine (CAS: 13472-85-0) | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₆H₆BrNO | C₉H₁₂BrNO | Addition of a C₃H₆ unit. |

| Molecular Weight | 188.02 g/mol [3] | 230.10 g/mol | Calculated based on formula. |

| Appearance | Light yellow liquid[1] | Colorless to light yellow liquid | Expected to be similar to the methoxy analog. |

| Boiling Point | 80 °C / 12 mmHg | > 80 °C / 12 mmHg | Increased molecular weight and chain length lead to a higher boiling point. |

| Density | 1.453 g/mL at 25 °C | ~1.3 g/mL at 25 °C | The addition of the less dense butyl chain should decrease the overall density. |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | The butoxy group will enhance solubility in nonpolar solvents. |

| Reactivity | Substrate for cross-coupling reactions (e.g., Suzuki, Negishi)[1] | Excellent substrate for cross-coupling reactions | The C-Br bond at the 5-position remains the primary site for oxidative addition. |

Potential Research Areas & Applications

The true value of this compound lies in its role as a versatile intermediate. The bromine atom serves as a synthetic handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions.

Medicinal Chemistry & Drug Discovery

The structural alerts from its methoxy analog suggest immediate avenues for investigation.

-

Neurological Disorders: 5-Bromo-2-methoxypyridine is a known ligand for central nicotinic acetylcholine receptors (nAChRs).[1][2] The butoxy derivative should be synthesized and screened against a panel of nAChR subtypes. The increased lipophilicity may improve blood-brain barrier penetration, a critical factor for CNS-acting drugs.

-

Antiviral Agents: As a precursor in the synthesis of anti-HIV integrase inhibitors, the butoxy analog could be used to generate a library of novel inhibitors.[1] The butoxy group could probe different hydrophobic pockets within the enzyme's active site, potentially leading to improved potency or a modified resistance profile.

-

Anti-inflammatory Agents: The methoxy analog has been used to synthesize inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways. This compound could be a key starting material for a new class of anti-inflammatory drugs.

Exploratory Reaction: Suzuki-Miyaura Cross-Coupling

To demonstrate its utility as a building block, a Suzuki-Miyaura reaction is a logical first step. This reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.

Protocol: Synthesis of 5-Aryl-2-butoxypyridine

-

To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

-

Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Suzuki-Miyaura Experimental Workflow

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Materials Science and Agrochemicals

Beyond pharmaceuticals, substituted pyridines are integral to other fields.

-

Organic Electronics: The pyridine moiety can be incorporated into conjugated systems for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The butoxy group can improve the solubility and processability of these materials.

-

Agrochemicals: Halopyridines are precursors to a wide range of herbicides and insecticides.[4] this compound is a prime candidate for derivatization and screening programs to discover new agrochemical active ingredients.

Logical Relationships of Proposed Research Areas

Caption: Potential research pathways for this compound.

Conclusion and Future Outlook

This compound stands as a promising yet unexploited chemical scaffold. By leveraging established synthetic methodologies and drawing logical inferences from its well-studied analogs, this guide provides a clear and actionable roadmap for its investigation. The strategic incorporation of a butoxy group offers compelling advantages for modulating physicochemical properties, making this compound a highly attractive target for researchers in drug discovery, materials science, and agrochemistry. The synthetic protocols and research pathways outlined herein are intended to catalyze the exploration of this novel building block and unlock its full scientific and commercial potential.

References

-

Autech Industry Co.,Limited. Exploring 5-Bromo-2-Methoxypyridine: Properties, Applications, and Manufacturing. [Link]

-

Matrix Fine Chemicals. 5-BROMO-2-(TERT-BUTOXY)PYRIDINE | CAS 850495-91-9. [Link]

-

National Center for Biotechnology Information. 5-Bromo-2-methoxypyridine. PubChem Compound Summary for CID 2734895. [Link]

-

PubChemLite. 5-bromo-2-(tert-butoxy)pyridine (C9H12BrNO). [Link]

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

-

ResearchGate. How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. [Link]

-

CP Lab Safety. 5-BROMO-2-(TERT-BUTOXY)PYRIDINE, 95% Purity, C9H12BrNO, 1 gram. [Link]

Sources

Methodological & Application

Application Note: Synthesis of N-Aryl-2-butoxypyridin-5-amines via Palladium-Catalyzed Cross-Coupling with 5-Bromo-2-butoxypyridine

Abstract

This application note provides a comprehensive guide for the synthesis of diarylamines, specifically N-aryl-2-butoxypyridin-5-amines, utilizing 5-Bromo-2-butoxypyridine as a key building block. Diarylamine moieties are privileged structures in medicinal chemistry, materials science, and agrochemicals.[1] The Buchwald-Hartwig amination reaction, a cornerstone of modern organic synthesis, offers a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[2][3] This document outlines a detailed protocol for the palladium-catalyzed cross-coupling of this compound with various aryl amines, discusses the rationale behind experimental choices, and presents expected outcomes. The protocol is designed to be a self-validating system for researchers in drug development and synthetic chemistry.

Introduction: The Strategic Advantage of this compound

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials.[4] The specific substitution pattern of this compound offers distinct advantages for synthetic chemists. The bromine atom at the 5-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4][5] The butoxy group at the 2-position modulates the electronic properties of the pyridine ring and can improve the solubility and pharmacokinetic profile of the final diarylamine products. The synthesis of diarylamines via traditional methods often suffers from limited scope and harsh reaction conditions.[2] The development of the Buchwald-Hartwig reaction has provided a milder and more general route to these valuable compounds.[2][6]

This application note focuses on a robust and reproducible protocol for the Buchwald-Hartwig amination of this compound. The described methodology is applicable to a wide range of primary and secondary aryl amines, enabling the synthesis of a diverse library of diarylamines for further investigation.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine.[2][3] The catalytic cycle, illustrated below, is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[7][8]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[3]

-

Reductive Elimination: The desired diarylamine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[7][8]

The choice of palladium precursor, phosphine ligand, base, and solvent are critical for the success of the reaction, influencing reaction rate, yield, and substrate scope.[7]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with an aryl amine.

Materials:

-

This compound (1.0 equiv)

-

Aryl amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

-

Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous Toluene (or Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk tube or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl amine (1.2 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to the reaction mixture. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the catalyst.

-

Wash the Celite® pad with additional ethyl acetate.